molecular formula C13H15N5O2 B3167769 [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid CAS No. 924861-62-1

[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid

Cat. No.: B3167769
CAS No.: 924861-62-1
M. Wt: 273.29 g/mol
InChI Key: MXRMNFVWNCPLQF-UHFFFAOYSA-N
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Description

[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid (CAS: 1211481-20-7, molecular formula: C₁₃H₁₆ClN₅O₂, molar mass: 309.75 g/mol) is a heterocyclic compound featuring a tetrazole ring linked to a dihydroisoquinoline moiety via a methylene bridge, with an acetic acid substituent at the 1-position of the tetrazole . The compound is often isolated as its hydrochloride salt to enhance solubility and stability . Its structural complexity makes it a candidate for pharmaceutical applications, particularly in drug discovery targeting receptors or enzymes where the tetrazole group (a bioisostere for carboxylic acids) and the dihydroisoquinoline scaffold may confer specific binding interactions .

Properties

IUPAC Name

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)9-18-12(14-15-16-18)8-17-6-5-10-3-1-2-4-11(10)7-17/h1-4H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRMNFVWNCPLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NN=NN3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline moiety, which can be synthesized through the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism by which [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dihydroisoquinoline and tetrazole moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of tetrazole- and dihydroisoquinoline-containing derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride C₁₃H₁₇ClN₅O₂ Tetrazole-dihydroisoquinoline-acetic acid (HCl salt) Enhanced solubility; discontinued commercial availability
2-(1H-Tetrazol-1-yl)acetic acid C₃H₄N₄O₂ Tetrazole-acetic acid Pharmaceutical intermediate; coordination chemistry applications
2-(5-(Pyridin-2-yl)-1H-tetrazol-1-yl)acetic acid C₈H₇N₅O₂ Pyridyl-tetrazole-acetic acid IR/NMR-characterized; potential acetylcholinesterase inhibition
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid C₁₁H₁₃NO₂ Dihydroisoquinoline-acetic acid Simpler scaffold; precursor for PPAR-targeted agents
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid C₁₂H₁₅NO₂ Dihydroisoquinoline-butanoic acid Increased lipophilicity; longer alkyl chain
2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid C₂₀H₁₆N₄O₄S Triazole-benzoisoquinolinedione-thioacetate Distinct heterocycle (triazole) and fused ring system

Key Comparisons

Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance receptor binding compared to carboxylic acid derivatives .

Physicochemical Properties Solubility: The hydrochloride salt form of the target compound improves aqueous solubility over non-salt forms (e.g., free acid or butanoic acid derivatives) . Lipophilicity: The butanoic acid derivative (C₁₂H₁₅NO₂) has a higher logP than the target compound, suggesting better membrane permeability but reduced solubility .

The pyridyl-tetrazole analogue (C₈H₇N₅O₂) exhibits acetylcholinesterase inhibition, suggesting neuropharmacological relevance .

Synthetic Accessibility The target compound’s synthesis likely involves coupling dihydroisoquinoline precursors with tetrazole-acetic acid intermediates, analogous to methods for 2-(1H-tetrazol-1-yl)acetic acid . In contrast, triazole derivatives (e.g., compounds in ) require sulfur-based linkages, complicating synthesis.

Biological Activity

[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid (CAS Number: 924861-62-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₅O₂
  • Molar Mass : 273.29 g/mol
  • Hazard Classification : Irritant (Xi)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and antitumor agent.

The compound exhibits its biological effects primarily through the modulation of signaling pathways involved in inflammation and tumorigenesis. Its structure suggests that it may interact with specific receptors or enzymes that mediate these processes.

Antitumor Activity

Recent studies have shown that derivatives of 3,4-dihydroisoquinoline compounds possess antitumor properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cells through the downregulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Research indicates that this compound may also exert anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

StudyFindings
In vitro study on cancer cell lines Showed significant inhibition of cell growth at concentrations above 10 µM. The compound induced apoptosis in treated cells by activating caspase pathways .
Anti-inflammatory assay Demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound, indicating its potential use in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications at specific positions can enhance or reduce its efficacy. For example, the presence of the tetrazole ring is essential for its interaction with biological targets, influencing both potency and selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid, and what methodological considerations are critical?

  • Key Methods :

  • Nucleophilic substitution : Reacting tetrazole precursors with dihydroisoquinoline derivatives in acetic acid/sodium acetate under reflux (3–5 hours) .
  • Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C in methanol) to reduce intermediates, followed by purification via filtration and solvent removal .
  • Multistep synthesis : Combining isoquinoline moieties with tetrazole-acetic acid scaffolds using bases like EtONa or AcONa in solvents such as 1,4-dioxane or toluene .
    • Critical Considerations : Solvent polarity, catalyst loading, and reaction time significantly impact yield and purity.

Q. How is the crystal structure of this compound determined, and which software tools are employed?

  • Methodology : Single-crystal X-ray diffraction (XRD) using SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) .
  • Visualization : Mercury CSD 2.0 for analyzing intermolecular interactions, packing patterns, and void spaces .
  • Example : The tetrazole-acetic acid core often forms hydrogen-bonded networks, as seen in analogous structures .

Q. What spectroscopic techniques are used to characterize this compound?

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1746 cm⁻¹, tetrazole ring vibrations) .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydroisoquinoline methylene protons at δ 4.19 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Parameters :

  • Solvent selection : Acetic acid enhances cyclization but may require dilution to avoid side reactions .
  • Catalyst efficiency : Pd/C loading (e.g., 0.634 mmol per 1.585 mmol substrate) reduces reaction time .
  • Flow chemistry : Continuous-flow systems (vs. batch) improve mixing and thermal control for intermediates .
    • Data : Comparative studies show batch yields of 54–90% vs. flow systems achieving >80% .

Q. How to address contradictions in reported biological activity data for this compound?

  • Case Study : Antiviral activity against H1N1 (SI = 2× rimantadine) vs. inconsistent enzyme inhibition results.
  • Methodological Adjustments :

  • Assay conditions : Varying pH, cell lines, or incubation times (e.g., 24–72 hours) .
  • Structural analogs : Modifying the dihydroisoquinoline or tetrazole substituents to assess SAR .

Q. What computational approaches are used to study intermolecular interactions and binding modes?

  • Tools :

  • Mercury CSD : Packing similarity calculations and interaction motif analysis .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding with targets like acetylcholinesterase .
    • Example : The acetic acid moiety participates in hydrogen bonding with active-site residues .

Q. What challenges arise in purifying this compound, and how are they mitigated?

  • Issues : Co-elution of byproducts (e.g., unreacted tetrazole derivatives).
  • Solutions :

  • Recrystallization : DMF/acetic acid mixtures enhance crystal purity .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

  • Findings :

  • Thermal stability : Degrades >100°C; store at 2–8°C .
  • Light sensitivity : Amber vials prevent photodegradation of the tetrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid
Reactant of Route 2
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[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid

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